molecular formula C10H12N2O3 B13922101 Methyl 5-amino-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Methyl 5-amino-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Cat. No.: B13922101
M. Wt: 208.21 g/mol
InChI Key: YNWKSOFYSNSYHP-UHFFFAOYSA-N
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Description

Methyl 5-amino-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a heterocyclic compound that features a benzoxazine ring fused with a benzene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both amino and ester functional groups in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with methyl chloroformate under basic conditions to form the benzoxazine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the ester group to an alcohol.

    Substitution: Introduction of halogen atoms or other substituents at the amino group.

Scientific Research Applications

Methyl 5-amino-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials, such as polymers and resins with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of methyl 5-amino-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazine: A parent compound with similar structural features but lacking the amino and ester groups.

    Benzoxazinone: Contains a carbonyl group instead of the ester group.

    Benzothiadiazine: A sulfur-containing analog with different pharmacological properties.

Uniqueness

Methyl 5-amino-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is unique due to the presence of both amino and ester functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its analogs.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 5-amino-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

InChI

InChI=1S/C10H12N2O3/c1-14-10(13)6-4-7(11)9-8(5-6)15-3-2-12-9/h4-5,12H,2-3,11H2,1H3

InChI Key

YNWKSOFYSNSYHP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)OCCN2)N

Origin of Product

United States

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